1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole typically involves multiple steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the dimethoxyphenyl groups: This step involves the use of appropriate aryl halides and a coupling reaction, such as the Suzuki or Heck reaction.
Chlorination and methylation:
Final assembly: The final step involves the coupling of the pyrazole core with the substituted phenyl groups under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various cellular pathways, such as signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
- 1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-bromo-3,5-dimethyl-1H-pyrazole
- 1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-fluoro-3,5-dimethyl-1H-pyrazole
Comparison:
- Uniqueness: The presence of the chloro group in 1-{[3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]methyl}-4-chloro-3,5-dimethyl-1H-pyrazole may confer unique chemical and biological properties compared to its bromo and fluoro analogs.
- Reactivity: The chloro group may exhibit different reactivity in substitution reactions compared to bromo and fluoro groups.
- Biological Activity: The biological activity of the compound may vary depending on the nature of the halogen substituent, affecting its potential therapeutic applications.
Properties
Molecular Formula |
C25H27ClN4O4 |
---|---|
Molecular Weight |
483.0 g/mol |
IUPAC Name |
1-[[3,5-bis(3,4-dimethoxyphenyl)pyrazol-1-yl]methyl]-4-chloro-3,5-dimethylpyrazole |
InChI |
InChI=1S/C25H27ClN4O4/c1-15-25(26)16(2)29(27-15)14-30-20(18-8-10-22(32-4)24(12-18)34-6)13-19(28-30)17-7-9-21(31-3)23(11-17)33-5/h7-13H,14H2,1-6H3 |
InChI Key |
FWKHAQBAUWDSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC)C)Cl |
Origin of Product |
United States |
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